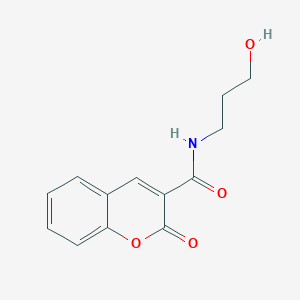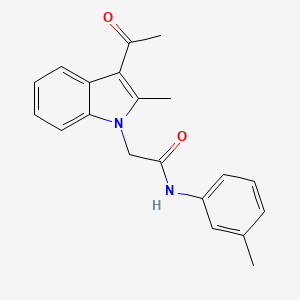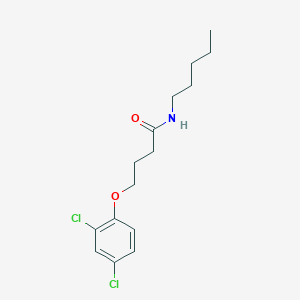![molecular formula C26H15ClN2O4 B4630000 N-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-9-hydroxy-9H-fluorene-9-carboxamide](/img/structure/B4630000.png)
N-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-9-hydroxy-9H-fluorene-9-carboxamide
Descripción general
Descripción
The compound belongs to a class of chemicals that are typically involved in advanced organic synthesis and material science research. Compounds with similar structural features are often studied for their potential applications in medicinal chemistry, such as ligands for imaging receptors in PET scans, and for their unique chemical and physical properties.
Synthesis Analysis
The synthesis of structurally related isoquinoline derivatives involves complex organic synthesis strategies, including fluorine-18 radiolabeling, and palladium-mediated carbonylation reactions. These methods are utilized to introduce specific functional groups and isotopes into the isoquinoline framework, enabling their use in diagnostic imaging or as intermediates in further chemical transformations (Yu et al., 2008), (Rahman et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds within this chemical family often features complex aromatic systems with multiple heteroatoms (N, O, Cl), which contribute to their unique chemical behavior and biological activity. Crystallographic studies and molecular modeling play crucial roles in understanding the conformational preferences and reactivity of these molecules.
Chemical Reactions and Properties
Isoquinoline derivatives participate in various chemical reactions, including annulation with diazo compounds facilitated by Rh(III) catalysis, leading to the formation of isoquinolinones with good functional group tolerability and regioselectivity (Wu et al., 2016). These reactions are pivotal for diversifying the chemical space accessible to these molecules.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
A study on the isoquinoline carboxamide derivative, PK11195, and its analogues, including compounds similar to N-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-9-hydroxy-9H-fluorene-9-carboxamide, focused on their synthesis and biological characterization. These compounds exhibited strong and selective binding to peripheral benzodiazepine receptor (PBR) sites, making them potential candidates for further studies in PET imaging with fluorine-18 to evaluate their in vivo performance in non-human primates (Yu et al., 2008).
Fluorescence Studies
Research on novel fluorophores related to the chemical structure of interest demonstrated their utility in labeling nucleosides, which were then converted into phosphoramidites for oligodeoxyribonucleotide labeling. These fluorophores showed enhanced fluorescence signals and higher hybridization affinity, indicating their potential in bioconjugation and fluorescence-based detection applications (Singh & Singh, 2007).
Chemosensor Development
A fluorescent chemosensor based on a similar structural motif was developed for detecting cobalt(II) ions in living cells. This sensor demonstrated high selectivity and sensitivity, showcasing its applicability in biological environments and live cell imaging, thus expanding the potential applications of such compounds in bioanalytical chemistry (Liu et al., 2019).
Anion Sensing in Water
Compounds structurally related to this compound were investigated for their ability to bind and sense anions in aqueous environments. This research highlighted the potential of such compounds in developing sensitive and selective sensors for detecting various anions, which is crucial for environmental monitoring and biological studies (Dorazco‐González et al., 2014).
Catalytic Applications
Research into the Rh-catalyzed annulation of primary benzamides with diazo compounds to form isoquinolinones demonstrated the versatility of isoquinoline derivatives in synthetic chemistry. This method provides an efficient route to functionalized isoquinolines, highlighting the catalytic applications of compounds within this chemical framework (Wu et al., 2016).
Propiedades
IUPAC Name |
N-(6-chloro-1,3-dioxobenzo[de]isoquinolin-2-yl)-9-hydroxyfluorene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H15ClN2O4/c27-21-13-12-18-22-16(21)8-5-9-17(22)23(30)29(24(18)31)28-25(32)26(33)19-10-3-1-6-14(19)15-7-2-4-11-20(15)26/h1-13,33H,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOKGUBDBSXTDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)NN4C(=O)C5=C6C(=C(C=C5)Cl)C=CC=C6C4=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl [3-(4-chlorophenyl)-5-(2-furylmethylene)-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4629927.png)

![2-[(1-isopropyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4629933.png)
![N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4629935.png)
![methyl 2-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4629951.png)
![N-(3-chlorophenyl)-3-{[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]amino}benzamide](/img/structure/B4629959.png)
![1-(3,4-dichlorobenzyl)-4-{3-[4-(difluoromethoxy)phenyl]acryloyl}piperazine](/img/structure/B4629966.png)

![3-(2-fluorobenzyl)-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-2,4-imidazolidinedione](/img/structure/B4629977.png)
![methyl 4-({[4-(2,4-dichlorobenzyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4630009.png)


![5-(5-ethyl-2-thienyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4630024.png)